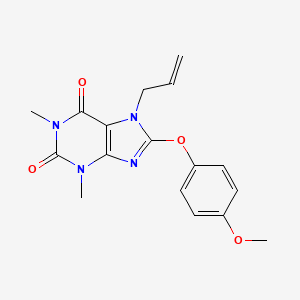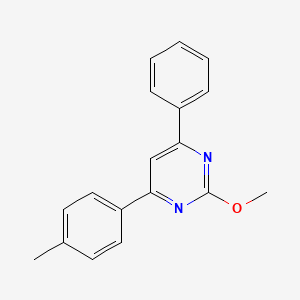
N-(3-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea, commonly known as Chlorotoluron, is a selective herbicide that is widely used in agriculture to control broadleaf weeds and grasses. Chlorotoluron has been found to be effective in controlling weeds in various crops such as wheat, barley, and oilseed rape.
Wirkmechanismus
Chlorotoluron works by inhibiting the synthesis of amino acids in plants, which leads to the disruption of protein synthesis and ultimately the death of the plant. Chlorotoluron is selective in its action, targeting only certain types of weeds while leaving crops unharmed.
Biochemical and Physiological Effects:
Chlorotoluron has been found to have minimal impact on non-target organisms such as earthworms and soil microorganisms. However, it can have some impact on beneficial insects such as bees if not used properly.
Vorteile Und Einschränkungen Für Laborexperimente
Chlorotoluron is an effective herbicide that can be used to control weeds in various crops. It is easy to apply and has a low risk of causing harm to non-target organisms. However, it can be expensive and may not be suitable for all crops.
Zukünftige Richtungen
1. Study the impact of Chlorotoluron on soil microorganisms and earthworms in more detail.
2. Investigate the potential of Chlorotoluron for controlling weeds in other crops.
3. Develop new formulations of Chlorotoluron that are more effective and environmentally friendly.
4. Explore the potential of Chlorotoluron for use in integrated weed management strategies.
5. Investigate the potential of Chlorotoluron for controlling herbicide-resistant weeds.
Synthesemethoden
Chlorotoluron can be synthesized by reacting 3-chloroaniline with ethyl isothiocyanate to form N-(3-chlorophenyl)thiourea, which is then reacted with ethyl chloroformate to form N-(3-chlorophenyl)-N'-ethylthiourea. This intermediate is then reacted with thiosemicarbazide to form N-(3-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea.
Wissenschaftliche Forschungsanwendungen
Chlorotoluron has been extensively studied for its herbicidal properties. It has been found to be effective in controlling various weeds such as chickweed, cleavers, and blackgrass. Chlorotoluron has also been studied for its impact on non-target organisms such as earthworms and soil microorganisms.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS/c1-2-9-15-16-11(18-9)14-10(17)13-8-5-3-4-7(12)6-8/h3-6H,2H2,1H3,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDWSXGCGXEDLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5779212.png)






methanone](/img/structure/B5779267.png)
![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5779282.png)
![5-phenyl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B5779314.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5779316.png)


